3-Aminocyclopentyl benzoate

Catalog No.
S8735135
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminocyclopentyl benzoate

Product Name

3-Aminocyclopentyl benzoate

IUPAC Name

(3-aminocyclopentyl) benzoate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2

InChI Key

GXOQCTFAJHGZKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)OC(=O)C2=CC=CC=C2

3-Aminocyclopentyl benzoate is a chemical compound characterized by the presence of a cyclopentyl ring with an amino group at the 3-position, linked to a benzoate moiety. This structure imparts unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's molecular formula is C_{12}H_{13}N O_{2}, and it features a combination of aromatic and aliphatic characteristics, making it versatile for

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions, yielding 3-aminocyclopentanol and benzoic acid.
  • Condensation Reactions: The amino group may participate in condensation reactions to form amides or other derivatives.

These reactions are crucial for modifying the compound for specific applications in drug development or materials science.

Research indicates that compounds similar to 3-aminocyclopentyl benzoate exhibit significant biological activity, particularly as potential pharmacological agents. The structural features of this compound suggest it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.

For instance, related compounds have been studied for their roles as chemokine receptor agonists, which could position 3-aminocyclopentyl benzoate as a candidate for further pharmacological exploration .

The synthesis of 3-aminocyclopentyl benzoate typically involves the following steps:

  • Formation of the Cyclopentyl Ring: Starting from cyclopentene or cyclopentanone, the ring can be constructed through various cyclization methods.
  • Introduction of the Amino Group: This can be achieved by amination of cyclopentanone derivatives using ammonia or amines under catalytic conditions.
  • Esterification: The final step involves reacting the amino-substituted cyclopentane with benzoic acid or its derivatives (such as benzoic anhydride) to form the ester bond.

These methods can be optimized based on desired yields and purity levels.

3-Aminocyclopentyl benzoate has potential applications in several areas:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for developing new drugs targeting specific receptors.
  • Material Science: Its unique structure could be useful in synthesizing polymers or other materials with specific properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use in agrochemicals, potentially enhancing crop protection strategies.

Interaction studies involving 3-aminocyclopentyl benzoate focus on its binding affinity to various biological targets. Preliminary studies suggest that the amino group plays a critical role in mediating interactions with receptors. Further research is necessary to elucidate the mechanisms of action and determine the specificity of these interactions.

Several compounds share structural similarities with 3-aminocyclopentyl benzoate, including:

  • 3-Aminocyclohexyl benzoate
  • 4-Aminocyclopentyl benzoate
  • Cyclobutyl aminobenzoates

Uniqueness

The uniqueness of 3-aminocyclopentyl benzoate lies in its specific cyclopentyl structure combined with an amino group at the 3-position and a benzoate moiety. This combination may influence its reactivity and biological activity differently compared to compounds with larger rings (like cyclohexane) or different substituents on the aromatic ring. The ability to modulate its properties through synthetic modifications further enhances its potential as a versatile compound in research and application.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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